molecular formula C32H42O16 B140001 Bruceoside C CAS No. 141271-79-6

Bruceoside C

Cat. No. B140001
M. Wt: 682.7 g/mol
InChI Key: ASOOSZCOBHWYHJ-VRLQPTCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside C is a natural product that belongs to the cucurbitacin family. It is a highly oxygenated tetracyclic triterpenoid that has been isolated from the roots of Brucea javanica (L.) Merr. This plant is native to Southeast Asia and is commonly used in traditional medicine to treat a variety of diseases, including cancer. Bruceoside C has been found to have potent anti-cancer properties and has been the focus of extensive scientific research in recent years.

Mechanism Of Action

The mechanism of action of Bruceoside C is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes that are required for cancer cell survival. Specifically, Bruceoside C has been found to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer cells. By inhibiting STAT3, Bruceoside C can induce apoptosis in cancer cells and prevent their growth and proliferation.

Biochemical And Physiological Effects

Bruceoside C has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, Bruceoside C has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-viral and anti-bacterial activities by inhibiting the replication of certain viruses and bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bruceoside C in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of using Bruceoside C in lab experiments is its complex structure, which makes it difficult to synthesize in large quantities. In addition, its potency and specificity may vary depending on the source and purity of the compound.

Future Directions

There are several future directions for research on Bruceoside C. One area of research is to investigate its potential as a cancer treatment in clinical trials. Another area of research is to explore its mechanism of action in more detail to identify potential targets for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration of Bruceoside C for cancer treatment. Finally, research is needed to determine the safety and toxicity of Bruceoside C in humans.

Synthesis Methods

Bruceoside C is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to extract the compound from the roots of Brucea javanica. The most common method involves the use of solvents such as ethanol or methanol to extract the plant material. The crude extract is then purified using a combination of chromatography and crystallization techniques to obtain pure Bruceoside C.

Scientific Research Applications

Bruceoside C has been the focus of extensive scientific research due to its potent anti-cancer properties. Several studies have shown that Bruceoside C can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, Bruceoside C has also been found to have anti-inflammatory, anti-viral, and anti-bacterial activities.

properties

CAS RN

141271-79-6

Product Name

Bruceoside C

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C32H42O16/c1-11(2)6-16(35)46-24-18-12(3)23(48-28-21(39)20(38)19(37)14(9-33)45-28)13(34)8-30(18,4)25-22(40)26(41)32(29(42)43-5)15-7-17(36)47-27(24)31(15,25)10-44-32/h6,14-15,18-22,24-28,33,37-41H,7-10H2,1-5H3/t14-,15-,18-,19-,20+,21-,22-,24-,25-,26+,27-,28+,30+,31+,32?/m1/s1

InChI Key

ASOOSZCOBHWYHJ-VRLQPTCESA-N

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

CC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O

synonyms

bruceoside C

Origin of Product

United States

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